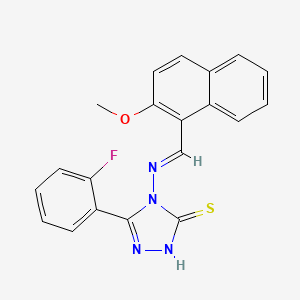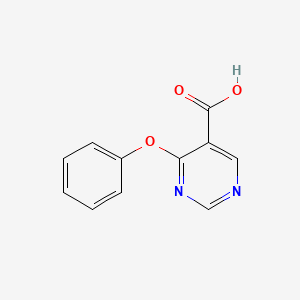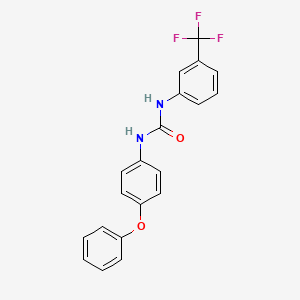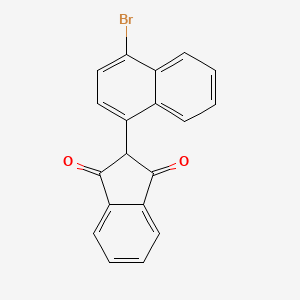
3-(2-Fluorophenyl)-4-(((2-methoxynaphthalen-1-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluorophenyl)-4-(((2-methoxynaphthalen-1-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione: FMTT , is a heterocyclic compound with a complex structure. Let’s break it down:
3-(2-Fluorophenyl): This part of the molecule contains a fluorine-substituted phenyl ring.
4-(((2-methoxynaphthalen-1-yl)methylene)amino): Here, we have a naphthalene-based moiety with a methoxy group (CH₃O) attached to it, forming an imine linkage (C=N) with the triazole ring.
1H-1,2,4-triazole-5(4H)-thione: The central core is a 1,2,4-triazole ring with a thione (sulfur) group at position 5.
Preparation Methods
The synthesis of FMTT involves several steps, including condensation reactions and cyclizations. While I don’t have specific industrial production methods, researchers have explored various synthetic routes. For instance, one approach involves the reaction of 2-fluorobenzaldehyde with 2-methoxynaphthalen-1-amine to form the imine intermediate. Subsequent cyclization with thiosemicarbazide yields FMTT.
Chemical Reactions Analysis
FMTT can participate in diverse chemical reactions:
Oxidation: It may undergo oxidation at the sulfur atom to form sulfoxides or sulfones.
Reduction: Reduction of the imine group could lead to secondary amines.
Substitution: The fluorine atom can be substituted with other groups. Common reagents include thionyl chloride, hydrazine, and various metal catalysts.
Scientific Research Applications
Researchers have explored FMTT’s applications:
Medicine: FMTT exhibits potential as an antimicrobial agent due to its triazole and thione moieties.
Chemistry: It serves as a building block for designing novel compounds.
Industry: FMTT derivatives may find use in materials science or agrochemicals.
Mechanism of Action
FMTT’s mechanism likely involves interactions with biological targets. It could inhibit enzymes or interfere with cellular processes. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While FMTT is unique, similar compounds include other triazoles and thiones. Notable examples are 1,2,4-triazole and thiosemicarbazide .
Properties
CAS No. |
677304-15-3 |
|---|---|
Molecular Formula |
C20H15FN4OS |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-4-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H15FN4OS/c1-26-18-11-10-13-6-2-3-7-14(13)16(18)12-22-25-19(23-24-20(25)27)15-8-4-5-9-17(15)21/h2-12H,1H3,(H,24,27)/b22-12+ |
InChI Key |
IEXOWAUEILJTKD-WSDLNYQXSA-N |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=N/N3C(=NNC3=S)C4=CC=CC=C4F |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NN3C(=NNC3=S)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12007095.png)
![2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12007113.png)
![4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid](/img/structure/B12007120.png)


![6,7-Dihydroindolo[1,7-ab][1]benzazepine-1,2-dione](/img/structure/B12007128.png)
![N-[(E)-(2-ethoxyphenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B12007138.png)
![6a-hydroxy-5H-isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione](/img/structure/B12007150.png)
![[1,3]Thiazolo[5,4-F]quinolin-2-amine](/img/structure/B12007151.png)

![2-[(3Z)-3-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(3-chlorophenyl)acetamide](/img/structure/B12007174.png)
![1-{4-[(2-Methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12007187.png)
![2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone](/img/structure/B12007192.png)
![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12007195.png)
